This compound is classified as a glycoside and is notable for its structural complexity, which includes a tetrahydrofuran ring. It has been studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for conditions such as diabetes and other metabolic disorders.
The synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol can be achieved through several methods, typically involving multi-step organic reactions. The following outlines a general synthetic route:
The molecular formula of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is , with a molecular weight of approximately 244.68 g/mol. The structure includes:
The stereochemistry at the 3 and 4 positions is critical for biological activity. The presence of the chlorophenyl group enhances lipophilicity, potentially increasing membrane permeability.
(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol can participate in various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is primarily investigated in relation to its potential therapeutic effects:
Further research is necessary to elucidate precise mechanisms and validate these hypotheses through biological assays.
(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol has potential applications in various fields:
The synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (CAS 2165806-32-4) employs sequential transformations to construct its chiral oxolane core and chlorophenoxy side chain. Key steps involve nucleophilic substitution, stereocontrolled cyclization, and hydroxylation.
The 4-chlorophenoxy moiety is introduced via O-alkylation between 4-chlorophenol and an activated oxirane precursor (e.g., epichlorohydrin or glycidyl tosylate). Anhydrous conditions and phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress di-alkylation by-products. Potassium carbonate or sodium hydroxide serves as the base, driving the reaction by phenoxide ion generation. Optimal temperatures range from 60–80°C, achieving yields of 85–92% with high regioselectivity for the terminal epoxide carbon .
Table 1: Optimization of Nucleophilic Substitution Conditions
Base Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
K₂CO₃ | Acetone | 60 | 85 |
NaOH | Toluene | 80 | 92 |
NaH | DMF | 25 | 78 |
The oxolane ring is formed through acid-catalyzed intramolecular epoxide opening. The epoxide intermediate undergoes cyclization in the presence of Lewis acids (e.g., BF₃·OEt₂ or SnCl₄), regioselectively attacking the less substituted carbon to form the tetrahydrofuran scaffold. Boron trifluoride etherate (0.1–1.0 equiv.) in dichloromethane at 0°C provides the highest cyclization efficiency (90–95% yield) while minimizing polymerization [9]. Stereochemical integrity is preserved by matching the chiral configuration of the epoxide precursor to the desired (3R,4R) product.
The C3 hydroxyl group is installed with (3R) stereospecificity using syn-dihydroxylation agents. Osmium tetroxide (0.5–2 mol%) with N-methylmorpholine N-oxide (NMO) as a co-oxidant in acetone/water selectively yields the cis-diol precursor. Subsequent sodium periodate cleavage and borohydride reduction generate the (3R)-hydroxy group. Alternatively, enzymatic hydroxylation using Lactobacillus kefir dehydrogenases achieves >98% ee but requires longer reaction times (24–72 h) [7] [9].
Lewis acids govern ring closure regioselectivity and reaction kinetics. BF₃·OEt₂ activates the epoxide oxygen, facilitating nucleophilic attack by the phenolate at C4 to form the oxolane ring. Scandium(III) triflate [Sc(OTf)₃] offers superior moisture tolerance and recyclability but is cost-prohibitive for large-scale synthesis. Kinetic studies confirm that BF₃·OEt₂ (0.5 equiv.) completes cyclization within 30 min at 0°C, whereas milder ZnCl₂ requires 12 h at 25°C [6].
Continuous flow systems enhance nucleophilic substitution efficiency. Tubular reactors with immobilized K₂CO₃ on silica enable rapid mixing and heat transfer, reducing reaction times from hours (batch) to minutes. A 1:1.1 molar ratio of 4-chlorophenol to epoxide at 100°C and 10 bar pressure achieves 95% conversion with 99% regioselectivity. This method minimizes hydrolysis side products and enables catalyst recycling for >10 cycles [8].
Table 2: Continuous Flow vs. Batch Etherification Performance
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 4 h | 15 min |
Conversion (%) | 92 | 99 |
By-Product Formation | 8% di-alkylate | <1% di-alkylate |
The (3R,4R) stereoisomer is separated from diastereomeric impurities (e.g., 3S,4R or meso) via chiral stationary phase (CSP) chromatography. Preparative HPLC with amylose-derived CSPs (Chiralpak AD-H) and n-hexane/isopropanol (85:15) achieves baseline separation (α = 1.32). Silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:1) provides moderate resolution but is cost-effective for pilot-scale batches (>80% recovery, >99% de) [8].
Crystallization is optimized using solvent polarity screening. Ethyl acetate/n-heptane (1:3) yields rhomboid crystals with 98.5% purity after two recrystallizations. Alternatively, toluene induces rapid nucleation but traps solvent impurities. Slow cooling (0.5°C/min) from saturation in 2-propanol affords needle-like crystals ideal for X-ray diffraction analysis, confirming the (3R,4R) absolute configuration [8].
Table 3: Solvent Systems for Crystallization
Solvent Combination | Crystal Form | Purity (%) | Recovery (%) |
---|---|---|---|
Ethyl acetate/Heptane | Rhomboid | 98.5 | 75 |
2-Propanol | Needles | 99.0 | 65 |
Toluene | Plates | 96.0 | 80 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: